molecular formula C12H15N5O2 B6959964 N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide

N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B6959964
M. Wt: 261.28 g/mol
InChI Key: BIGFZNDGUFBOIK-UHFFFAOYSA-N
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Description

N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of triazole derivatives, which are known for their diverse biological and pharmaceutical applications

Properties

IUPAC Name

N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-7-5-9(16-19-7)6-11(18)13-12-15-14-8(2)17(12)10-3-4-10/h5,10H,3-4,6H2,1-2H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGFZNDGUFBOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CC(=O)NC2=NN=C(N2C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The cyclopropyl and methyl groups are introduced through subsequent reactions involving cyclopropane and methylating agents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may produce corresponding oxo derivatives, while reduction can yield amino derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its triazole and oxazole rings make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an antibacterial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a valuable candidate for drug development.

Medicine: In medicine, this compound has been studied for its therapeutic properties. It may be used in the treatment of infections, inflammation, and certain types of cancer. Its mechanism of action involves the inhibition of specific enzymes or receptors involved in disease processes.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the development of new materials with enhanced properties.

Mechanism of Action

The mechanism by which N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The triazole and oxazole rings can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

Comparison with Similar Compounds

  • 1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.

  • Oxazole derivatives: Compounds containing the oxazole ring are structurally similar and may have overlapping applications.

  • Cyclopropyl-containing compounds: Other compounds with cyclopropyl groups can have comparable chemical properties and uses.

Uniqueness: N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide stands out due to its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for targeted interactions with biological molecules, making it a valuable compound in research and industry.

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